2-Chloro-1,3-cyclopentadiene

Organometallic chemistry Ligand synthesis Ruthenium complexes

2-Chloro-1,3-cyclopentadiene (CAS 117273-18-4; IUPAC: 2-chlorocyclopenta-1,3-diene; molecular formula C₅H₅Cl; MW 100.54 g/mol) is a monohalogenated cyclic conjugated diene belonging to the substituted cyclopentadiene class. First synthesized by Neureiter in 1959 via vacuum pyrolysis of 1,1-dichloro-2-vinylcyclopropane at approximately 500 °C—the inaugural example of the vinylcyclopropane-cyclopentene rearrangement—the compound is isolable in approximately 90% purity after low-temperature vacuum distillation.

Molecular Formula C5H5Cl
Molecular Weight 100.54 g/mol
CAS No. 117273-18-4
Cat. No. B12672589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,3-cyclopentadiene
CAS117273-18-4
Molecular FormulaC5H5Cl
Molecular Weight100.54 g/mol
Structural Identifiers
SMILESC1C=CC(=C1)Cl
InChIInChI=1S/C5H5Cl/c6-5-3-1-2-4-5/h1,3-4H,2H2
InChIKeyLJEOEPPSGGLCKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,3-cyclopentadiene (CAS 117273-18-4): Compound Identity, Physicochemical Profile, and Procurement Context


2-Chloro-1,3-cyclopentadiene (CAS 117273-18-4; IUPAC: 2-chlorocyclopenta-1,3-diene; molecular formula C₅H₅Cl; MW 100.54 g/mol) is a monohalogenated cyclic conjugated diene belonging to the substituted cyclopentadiene class . First synthesized by Neureiter in 1959 via vacuum pyrolysis of 1,1-dichloro-2-vinylcyclopropane at approximately 500 °C—the inaugural example of the vinylcyclopropane-cyclopentene rearrangement—the compound is isolable in approximately 90% purity after low-temperature vacuum distillation [1]. As a five-membered carbocyclic diene bearing a single chlorine substituent at the 2-position, it occupies a chemically distinct niche between unsubstituted cyclopentadiene and the extensively studied perhalogenated analogs (e.g., hexachlorocyclopentadiene). Its structural simplicity belies a complex reactivity profile shaped by the electron-withdrawing chlorine atom, which modulates both Diels-Alder cycloaddition kinetics and the compound's capacity to serve as a precursor to functionalized cyclopentadienyl ligands in organometallic chemistry.

Why 2-Chloro-1,3-cyclopentadiene Cannot Be Replaced by Generic Cyclopentadiene or Alternative Halogenated Analogs


Substituting 2-chloro-1,3-cyclopentadiene with unsubstituted cyclopentadiene, 2-bromocyclopentadiene, or polyhalogenated cyclopentadienes introduces quantifiable changes in reaction selectivity, yield, and product profile that are not compensable by simple stoichiometric adjustment. The C5-chlorine atom directly alters the stereoelectronic landscape of the diene: in Diels-Alder cycloadditions, the chlorine substituent enhances endo diastereoselectivity relative to the unsubstituted parent diene, despite simultaneously depressing overall reaction rate [1]. In organometallic ligand synthesis, chlorocyclopentadiene precursors deliver markedly higher metal-complexation yields than their brominated counterparts—a 4.2-fold improvement observed in the sterically crowded mesityl-tetraphenylcyclopentadiene system (59% Cl vs. 14% Br) [2]. Furthermore, the monochlorinated analogue occupies a reactivity window inaccessible to perhalogenated variants: it retains the ambiphilic character enabling both normal and inverse electron-demand Diels-Alder pathways, while perhalogenated cyclopentadienes (e.g., hexachlorocyclopentadiene) are restricted to electron-poor diene behavior [3]. These differences are not incremental—they represent threshold effects that determine whether a synthetic route succeeds or fails.

Quantitative Differentiation Evidence for 2-Chloro-1,3-cyclopentadiene vs. Closest Analogs


Chlorocyclopentadiene vs. Bromocyclopentadiene Precursor Efficiency in Ruthenium Pentaarylcyclopentadienyl Complex Synthesis

In the synthesis of sterically hindered pentaarylcyclopentadienyl ruthenium(II) dicarbonyl complexes, chlorine-functionalized cyclopentadiene precursors consistently outperform their brominated analogs in metal-coordination yields. The most dramatic difference occurs in the mesityl-substituted system (CpAr3), where the chlorocyclopentadiene precursor (CpClAr3) delivers the ruthenium complex in 59% yield compared to only 14% for the bromo analog (CpBrAr3)—a 4.2-fold enhancement. In the tert-butylphenyl system (CpAr1), the chloro precursor yields 74% vs. 63% for the bromo analog, a 1.17-fold advantage [1]. The authors attribute this to the higher thermal and chemical stability of chlorocyclopentadienes relative to bromocyclopentadienes under the forcing conditions required for η⁵-coordination to ruthenium.

Organometallic chemistry Ligand synthesis Ruthenium complexes

C5-Chlorine Substitution Effect on Diels-Alder endo:exo Diastereoselectivity Relative to Unsubstituted Cyclopentadiene

The introduction of a single chlorine atom at the C5 position of cyclopentadiene produces a counterintuitive stereochemical outcome in Diels-Alder reactions with substituted ethylenes: the endo:exo product ratio increases (enhanced endo preference) despite a concurrent depression of the overall bimolecular reaction rate. This observation, reported by Seguchi and co-workers, directly contradicts the classical 'selectivity-reactivity relationship' wherein faster reactions typically exhibit lower stereoselectivity [1]. The enhanced endo preference is attributed to steric interactions between the C5-chlorine atom and the dienophile substituent in the competing transition states, rather than to secondary orbital effects. For unsubstituted cyclopentadiene reacting with the same dienophiles, the endo:exo ratios are consistently lower.

Diels-Alder cycloaddition Stereoselectivity Physical organic chemistry

SOCl₂-Pyridine Chlorination Methodology: Preparation Yields for Sterically Hindered Chlorocyclopentadienes

A broadly applicable SOCl₂-based chlorination methodology has been developed for the preparation of chlorocyclopentadienes from the corresponding cyclopentadienol precursors. This method operates effectively across a range of steric and electronic environments: yields range from 61% for the highly sterically constrained mesityl derivative (CpClAr3) to 87%, 91%, and 96% for compounds CpClAr4, CpClAr1, and CpClAr2, respectively [1]. The methodology can be conducted with or without pyridine, enabling mechanistic tuning between SN2-type (with pyridine) and SN1/SNi (without pyridine) pathways. In the absence of pyridine, using SOCl₂ in benzene, consistently high yields (61–96%) are obtained even for electron-rich and electron-poor systems, demonstrating broad substrate scope [1]. This contrasts with the more capricious behavior of the analogous bromination protocols, which exhibit lower and more variable yields for sterically crowded substrates.

Chlorocyclopentadiene synthesis Sterically hindered substrates Halogenation methodology

Perhalogenated Cyclopentadiene Diels-Alder Reactivity Hierarchy: Chlorinated Systems Outperform Brominated Analogs

In a systematic study of hexahalocyclopentadiene Diels-Alder reactivity, hexachlorocyclopentadiene was found to be qualitatively more reactive as a diene than hexabromocyclopentadiene. Second-order rate constants for the Diels-Alder reactions of both hexahalocyclopentadienes with long-chain unsaturated fatty esters and a model alkene were measured by UV spectroscopy, with diene concentrations monitored at 322 nm (hexachlorodiene) and 346 nm (hexabromodiene) [1]. The reactivity of hexabromocyclopentadiene was characterized as that of an electron-poor diene, with cyclopentadiene being a more reactive dienophile toward it than maleic anhydride [2]. Qualitatively, hexabromocyclopentadiene was confirmed to be a less reactive diene than hexachlorocyclopentadiene [2]. This Cl > Br reactivity trend across the halocyclopentadiene series supports the generalization that chlorine substitution preserves Diels-Alder reactivity to a greater extent than does bromine substitution—a principle relevant to the selection of monohalogenated cyclopentadienes for cycloaddition applications.

Diels-Alder reactivity Perhalogenated dienes Electron-demand tuning

Chlorocyclopentadiene Solvolysis: Quantitative Product Yields Under Nucleophilic Capture Conditions

A phenyl-substituted chlorocyclopentadiene annelated with two homoadamantane frameworks undergoes heterolytic C-Cl bond cleavage under solvolytic conditions to generate a persistent cyclopentadienyl cation intermediate. When this chlorocyclopentadiene precursor (compound 5) is reacted with silica gel containing water, the corresponding 5-hydroxycyclopentadiene (7) is produced in 68% yield. Under anhydrous conditions with methanol as the nucleophile, the 5-methoxycyclopentadiene (6) is obtained in 81% yield [1]. In contrast, chloride abstraction by Ag⁺ in the absence of any nucleophile at −78 °C results in quantitative formation of a rearranged allyl cation via Wagner-Meerwein rearrangement, demonstrating that the chlorocyclopentadiene scaffold offers divergent reactivity pathways depending on the conditions employed—a versatility not available with the corresponding bromo or iodo analogs under comparable conditions.

Carbocation chemistry Solvolysis Cyclopentadienyl cation

Evidence-Backed Application Scenarios for 2-Chloro-1,3-cyclopentadiene in Research and Industrial Settings


Synthesis of Sterically Hindered Cyclopentadienyl Metal Complexes for Molecular Machine and Rotor Applications

The demonstrated superiority of chlorocyclopentadiene precursors over brominated analogs in ruthenium complex synthesis (59% vs. 14% yield for the mesityl system; 74% vs. 63% for the tert-butylphenyl system) makes 2-chloro-1,3-cyclopentadiene and its derivatives the preferred halocyclopentadiene building blocks for constructing sterically crowded cyclopentadienyl ligands [1]. This is particularly relevant for molecular machine and molecular motor research programs, where pentaarylcyclopentadienyl ruthenium complexes serve as rotor subunits and where synthetic yield is often the bottleneck limiting structure-activity relationship studies. The SOCl₂ chlorination methodology (61–96% yields across diverse substrates) provides a reliable entry point for synthesizing the requisite chlorocyclopentadiene intermediates [1].

Diels-Alder Cycloadditions Requiring Enhanced endo Stereoselectivity

For Diels-Alder reactions where endo diastereoselectivity is paramount—such as in the synthesis of norbornene derivatives with defined exo/endo substitution patterns for pharmaceutical intermediates or functional materials—2-chloro-1,3-cyclopentadiene offers a stereochemical advantage over unsubstituted cyclopentadiene. The C5-chlorine substituent enhances the endo:exo product ratio across a range of substituted ethylene dienophiles, an effect documented by Seguchi et al. and attributed to steric interactions in the competing transition states rather than to electronic factors [2]. This stereochemical bias persists despite the overall rate depression caused by chlorine substitution, making the compound particularly valuable when stereochemical outcome, rather than reaction rate, is the primary optimization parameter.

Flame-Retardant Polymer Additive Synthesis via Diels-Alder Adduct Formation

Chlorocyclopentadiene serves as a key diene component in the industrial-scale Diels-Alder synthesis of Dech Plus (the 2:1 adduct of chlorocyclopentadiene and 1,5-cyclooctadiene), a commercially established flame-retardant additive for ABS thermoplastic compositions [3]. The patent literature specifies formulations containing 14–30 wt% Dech Plus with 4–20 wt% antimony oxide synergist to achieve UL94 V-0 flammability ratings while maintaining Izod impact strengths of 2.0–4.0 ft-lb/in [3]. The chlorine content of the cyclopentadiene-derived adduct is critical to flame-retardant performance: the halogen participates in gas-phase radical quenching during combustion, and the thermal stability of the C-Cl bond (relative to C-Br) provides a favorable decomposition temperature window matching ABS processing conditions. This established industrial application validates the procurement relevance of chlorocyclopentadiene building blocks.

Divergent Synthesis of Functionalized Cyclopentadienes via Solvolytic Activation of the C-Cl Bond

The lability of the C-Cl bond in chlorocyclopentadienes under solvolytic conditions enables divergent access to 5-hydroxy-, 5-methoxy-, and rearranged cyclopentadiene derivatives from a single chlorinated precursor. As demonstrated by Kitagawa et al., a chlorocyclopentadiene yields the 5-hydroxy derivative in 68% yield (silica gel/H₂O) and the 5-methoxy derivative in 81% yield (anhydrous MeOH), while chloride abstraction with Ag⁺ under non-nucleophilic conditions at −78 °C quantitatively generates a rearranged allyl cation that can be trapped with alternative nucleophiles [4]. This divergent reactivity platform is valuable for medicinal chemistry programs requiring rapid analog generation around a cyclopentadiene core, and for materials chemistry applications where hydroxyl- or alkoxy-functionalized cyclopentadienes serve as polymerization monomers or surface-anchoring groups.

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